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Abstract
ASN001 is an orally bioavailable, non-steroidal, selective inhibitor of the 17α-

hydroxylase/17,20-lyase (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.

Developed by Asana BioSciences, ASN001 has been investigated for the treatment of

metastatic castration-resistant prostate cancer (mCRPC). Its mechanism of action focuses on

the selective inhibition of testosterone synthesis, aiming to offer a therapeutic advantage by

potentially obviating the need for co-administration of prednisone, a requirement for the first-

generation CYP17A1 inhibitor, abiraterone. This guide provides a comprehensive overview of

the chemical structure, physicochemical and pharmacological properties, mechanism of action,

and available clinical data for ASN001.

Chemical Structure and Physicochemical Properties
ASN001, also known as EN3356, is a small molecule with the chemical formula

C16H13FN2OS. Its chemical identity has been confirmed through its CAS number and SMILES

string.
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Property Value

IUPAC Name
1-(2-(4-fluorophenyl)thiazol-5-yl)-1-(pyridin-4-

yl)ethanol

Molecular Formula C16H13FN2OS

Molecular Weight 300.35 g/mol

CAS Number 1429329-63-4

SMILES String C(C)(O)(c1sc(nc1)c2ccc(F)cc2)c3ccncc3

Table 1: Physicochemical Properties of ASN001.

Mechanism of Action
ASN001 is a potent and selective inhibitor of the lyase activity of CYP17A1.[1] This enzyme

plays a crucial role in the steroidogenesis pathway, catalyzing two key reactions: the 17α-

hydroxylation of pregnenolone and progesterone, and the subsequent 17,20-lyase reaction that

converts 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to dehydroepiandrosterone

(DHEA) and androstenedione, respectively. These products are precursors for the synthesis of

androgens, including testosterone.

In castration-resistant prostate cancer, despite low circulating levels of testicular androgens, the

tumor microenvironment can sustain androgen receptor (AR) signaling through de novo

steroidogenesis within the adrenal glands and the tumor itself. By inhibiting CYP17A1, ASN001
effectively blocks this androgen production, thereby depriving the cancer cells of the hormonal

stimulation required for their growth and proliferation.[1]

A key differentiating feature of ASN001 highlighted in preclinical and clinical studies is its

selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity of CYP17A1.[2][3] This

selectivity is significant because inhibition of 17α-hydroxylase can lead to a compensatory

increase in mineralocorticoids, resulting in side effects such as hypertension, hypokalemia, and

fluid retention. By selectively targeting the lyase function, ASN001 aims to reduce androgen

synthesis without significantly impacting cortisol production, thereby potentially avoiding the

need for concurrent prednisone administration to manage mineralocorticoid excess.[2][3]
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Figure 1: ASN001 Signaling Pathway. (Within 100 characters)

Pharmacological Properties
Pharmacokinetics
Pharmacokinetic data for ASN001 has been reported from a Phase 1/2 clinical trial

(NCT02349139) in men with mCRPC. The drug exhibits high oral bioavailability.[3]

Parameter 100 mg QD 300 mg QD

Cmax 3.5 µM 6.7 µM

AUCτ 52 µM.h 80 µM.h

T½
Not explicitly stated for this

dose
21.5 h

Ctrough 1.8 µM
Not explicitly stated for this

dose

Table 2: Pharmacokinetic Parameters of ASN001 in mCRPC Patients.[3]
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Pharmacodynamics
In the same clinical trial, ASN001 demonstrated potent pharmacodynamic effects, consistent

with its mechanism of action. Treatment with ASN001 led to a significant reduction in androgen

levels. Testosterone levels were observed to decrease to below quantifiable limits, and a

decrease in DHEA of up to 80% was reported in patients who were naïve to abiraterone or

enzalutamide.[2] Importantly, no dose-related changes in cortisol or ACTH levels were

observed, supporting the selective nature of ASN001 and the rationale for avoiding prednisone

co-administration.[3]

Clinical Efficacy and Safety
The primary clinical investigation of ASN001 has been the Phase 1/2 trial (NCT02349139) in

men with progressive mCRPC.

Efficacy
The study demonstrated encouraging preliminary evidence of the efficacy of ASN001.

Prostate-Specific Antigen (PSA) Response: In patients naïve to abiraterone or enzalutamide,

a PSA decline of greater than 50% was observed in 3 out of 3 patients at doses of

300/400mg. In a broader cohort of treatment-naïve patients, a PSA decline of over 50% (with

up to 93% decline) was seen in 3 out of 4 patients, lasting for more than 37 weeks.[2][4]

Radiographic Response: Stable disease, as defined by RECIST criteria, was observed for up

to 18 months or more, even in patients who had previously been treated with abiraterone

and enzalutamide.[2][4]

Safety and Tolerability
ASN001 was generally well-tolerated in the clinical trial.[2]

Adverse Events: The most common drug-related adverse events were Grade 1/2 and

included fatigue, nausea, dizziness, and constipation.[4]

Liver Function: At the 400mg dose, two patients experienced asymptomatic and reversible

Grade 3 elevation of ALT/AST, which resolved upon dose reduction to 300mg without

recurrence.[4]
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Mineralocorticoid Excess: Notably, no episodes of mineralocorticoid excess, uncontrolled

hypertension, or hypokalemia were reported, and no patients required prednisone

administration.[2]

Experimental Protocols
Preclinical Evaluation
While specific preclinical data for ASN001 is not extensively published, the development of

novel non-steroidal CYP17A1 inhibitors generally involves a series of in vitro and in vivo

studies.

In Vitro CYP17A1 Inhibition Assay: The inhibitory potency of compounds like ASN001
against the 17α-hydroxylase and 17,20-lyase activities of CYP17A1 is typically determined

using human recombinant enzymes. The conversion of radiolabeled substrates, such as

[14C]-progesterone to 17α-hydroxyprogesterone (for hydroxylase activity) and [3H]-17α-

hydroxypregnenolone to DHEA (for lyase activity), is measured in the presence of varying

concentrations of the inhibitor. The IC50 values are then calculated to determine the potency

and selectivity of the compound.

In Vivo Prostate Cancer Models: The anti-tumor activity of CYP17A1 inhibitors is evaluated

in various prostate cancer xenograft models in immunocompromised mice. Human prostate

cancer cell lines, such as LNCaP (androgen-sensitive) or VCaP (androgen-sensitive and

overexpresses the androgen receptor), are implanted subcutaneously or orthotopically. Once

tumors are established, the animals are treated with the investigational drug, and tumor

volume and serum PSA levels are monitored over time to assess efficacy.
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Figure 2: Preclinical to Clinical Workflow. (Within 100 characters)

Clinical Trial Protocol (NCT02349139)
The Phase 1/2 study of ASN001 was a multi-center, open-label, dose-escalation trial.

Patient Population: Men with progressive metastatic castration-resistant prostate cancer.

Phase 1 allowed for patients who had received prior treatment with abiraterone,

enzalutamide, and chemotherapy, while Phase 2 focused on patients naïve to abiraterone

and enzalutamide.[3]

Study Design:
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Phase 1 (Dose Escalation): Patients received once-daily oral ASN001 at escalating doses

of 50, 100, 200, 300, and 400 mg to determine the maximum tolerated dose (MTD) and

recommended Phase 2 dose.[3]

Phase 2 (Dose Expansion): Patients received ASN001 at the recommended dose to

further evaluate safety and efficacy.[2]

Endpoints:

Primary Endpoints (Phase 1): MTD and dose-limiting toxicities.

Secondary Endpoints: Pharmacokinetics, pharmacodynamics (effects on steroid hormone

biosynthesis), and clinical efficacy (PSA response and imaging-based response).

Efficacy Assessment:

PSA Levels: Serum PSA was measured at baseline and throughout the study to assess for

a ≥50% decline from baseline.

Radiographic Assessment: Tumor response was evaluated using imaging (CT and/or MRI

and bone scans) according to the Response Evaluation Criteria in Solid Tumors

(RECIST).

Conclusion
ASN001 is a promising second-generation, non-steroidal, selective CYP17A1 lyase inhibitor

that has demonstrated encouraging clinical activity and a favorable safety profile in patients

with metastatic castration-resistant prostate cancer. Its high selectivity for the lyase activity of

CYP17A1 appears to translate into a reduced risk of mineralocorticoid-related adverse events,

potentially eliminating the need for co-administration of prednisone. Further clinical

development will be necessary to fully elucidate the therapeutic potential of ASN001 in the

management of prostate cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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